molecular formula C8H15NO2 B1387905 1-Isopropylpyrrolidine-3-carboxylic acid CAS No. 915925-03-0

1-Isopropylpyrrolidine-3-carboxylic acid

Cat. No. B1387905
M. Wt: 157.21 g/mol
InChI Key: OIBRWNMZOQFCTH-UHFFFAOYSA-N
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Description

1-Isopropylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C8H15NO2 . It is used for research and development purposes.


Synthesis Analysis

The synthesis of 1-Isopropylpyrrolidine-3-carboxylic acid and its derivatives involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 1-Isopropylpyrrolidine-3-carboxylic acid consists of a five-membered pyrrolidine ring with an isopropyl group attached to the first carbon and a carboxylic acid group attached to the third carbon . The molecular weight of this compound is 157.21 g/mol .


Chemical Reactions Analysis

The pyrrolidine ring in 1-Isopropylpyrrolidine-3-carboxylic acid is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Extraction and Recovery in Industrial Processes

1-Isopropylpyrrolidine-3-carboxylic acid, while not explicitly studied, shares similarities with pyridine-carboxylic acids such as nicotinic acid, which are used in food, pharmaceutical, and biochemical industries. For instance, Kumar and Babu (2009) focused on the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents, highlighting the potential for efficient extraction and recovery processes in industrial applications (Kumar & Babu, 2009).

Structural Studies and Surface Adsorption

J. Schnadt et al. (2003) investigated the adsorption of pyridine-carboxylic acid monomers on rutile TiO2 surfaces. This study offers insights into how similar carboxylic acids, including 1-Isopropylpyrrolidine-3-carboxylic acid, might interact at the molecular level with various surfaces, which is relevant in material science and surface chemistry (Schnadt et al., 2003).

Synthesis of New Materials

G. Marandi (2018) explored the synthesis of compounds related to pyridine-carboxylic acids, which underscores the potential for 1-Isopropylpyrrolidine-3-carboxylic acid in the creation of new materials in medicinal and biological sciences. This application could be relevant in the development of novel pharmaceuticals or bioactive materials (Marandi, 2018).

Coordination Chemistry and Polymer Networks

Caiming Liu et al. (2009) described the construction of lanthanide-organic coordination polymers using carboxylate ligands. Similarities in the structure of 1-Isopropylpyrrolidine-3-carboxylic acid could make it a candidate for developing new coordination polymers or frameworks in material chemistry (Liu et al., 2009).

Future Directions

The pyrrolidine ring, which is a key component of 1-Isopropylpyrrolidine-3-carboxylic acid, is a versatile scaffold for novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-propan-2-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)9-4-3-7(5-9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBRWNMZOQFCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660752
Record name 1-(Propan-2-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylpyrrolidine-3-carboxylic acid

CAS RN

915925-03-0
Record name 1-(Propan-2-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JC Wong, G Tang, X Wu, C Liang, Z Zhang… - Journal of Medicinal …, 2012 - ACS Publications
Herein, we describe the pharmacokinetic optimization of a series of class-selective histone deacetylase (HDAC) inhibitors and the subsequent identification of candidate predictive …
Number of citations: 39 pubs.acs.org
MI Lansdell, D Hepworth, A Calabrese… - Journal of medicinal …, 2010 - ACS Publications
The relevance of the melanocortin system to sexual activity is well established, and nonselective peptide agonists of the melanocortin receptors have shown evidence of efficacy in …
Number of citations: 43 pubs.acs.org

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